molecular formula C12H24N2O2 B7965464 tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate

tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate

Cat. No.: B7965464
M. Wt: 228.33 g/mol
InChI Key: WFNGGMDLHFWFRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and serves as a protecting group for amines. The compound is characterized by its tert-butyl group, which provides steric hindrance, making it a useful intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with (3-aminocyclohexyl)methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvents, room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.

    Substitution: Various nucleophiles; conditions: organic solvents, room temperature to reflux.

Major Products:

    Oxidation: Corresponding N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted carbamates with different nucleophiles.

Scientific Research Applications

Chemistry: tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions at the amine site during the synthesis of complex molecules.

Biology: In biological research, this compound is used to modify peptides and proteins, aiding in the study of protein structure and function.

Medicine: The compound is explored for its potential in drug development, particularly in the design of prodrugs where the carbamate group can be used to enhance the pharmacokinetic properties of active pharmaceutical ingredients.

Industry: In the industrial sector, it is used in the synthesis of various organic compounds, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. During deprotection, the tert-butyl group can be removed under acidic conditions, revealing the free amine group for further reactions.

Comparison with Similar Compounds

  • tert-Butyl (4-aminocyclohexyl)carbamate
  • tert-Butyl (2-aminocyclohexyl)methylcarbamate
  • Benzyl (trans-4-aminocyclohexyl)carbamate

Comparison:

  • tert-Butyl (4-aminocyclohexyl)carbamate: Similar in structure but with the amine group at the 4-position instead of the 3-position.
  • tert-Butyl (2-aminocyclohexyl)methylcarbamate: Similar but with the amine group at the 2-position.
  • Benzyl (trans-4-aminocyclohexyl)carbamate: Similar but with a benzyl group instead of a tert-butyl group.

Uniqueness: tert-Butyl N-[(3-aminocyclohexyl)methyl]carbamate is unique due to its specific positioning of the amine group and the steric hindrance provided by the tert-butyl group, making it particularly useful in selective protection and deprotection strategies in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNGGMDLHFWFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.